molecular formula C13H18ClFN2O2 B13611560 tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate

Cat. No.: B13611560
M. Wt: 288.74 g/mol
InChI Key: VFBZZMXUKFQOHB-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine derivative. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine: It is investigated for its ability to modulate specific biological pathways and its potential use in the treatment of certain diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can interact with nucleophilic residues in proteins, affecting their function. Additionally, the presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain receptors .

Comparison with Similar Compounds

Comparison: tert-Butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced binding affinity to specific molecular targets and improved stability under various conditions .

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-7-11(16)9-6-8(15)4-5-10(9)14/h4-6,11H,7,16H2,1-3H3,(H,17,18)

InChI Key

VFBZZMXUKFQOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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